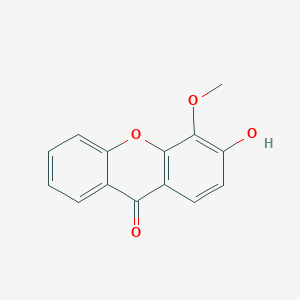

3-Hydroxy-4-methoxyxanthone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methoxyxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-14-10(15)7-6-9-12(16)8-4-2-3-5-11(8)18-13(9)14/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPFBSLWEKZESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of 3 Hydroxy 4 Methoxyxanthone and Analogues

Elucidation of Xanthone (B1684191) Biosynthetic Pathways in Higher Plants

In higher plants, particularly within families such as Clusiaceae, Hypericaceae, and Gentianaceae, the biosynthesis of the xanthone skeleton is a hybrid process, drawing precursors from two primary metabolic pathways: the shikimate pathway and the acetate (B1210297)/polyketide pathway. frontiersin.orgmdpi.comresearchgate.netnih.gov These pathways converge to form a key benzophenone (B1666685) intermediate, which then undergoes cyclization to create the characteristic tricyclic xanthone core. researchgate.netnih.gov

Contribution of the Shikimate Pathway

The shikimate pathway is fundamental to the biosynthesis of aromatic compounds in plants, providing the precursors for what will become the B-ring of the xanthone molecule. mdpi.comnih.gov This pathway begins with phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) and proceeds through a series of enzymatic steps to produce shikimate. nih.gov

From shikimate, the pathway can branch to supply precursors in two distinct ways. It can lead to the formation of the aromatic amino acid L-phenylalanine or, in some plant families, it can produce 3-hydroxybenzoic acid from an earlier pathway intermediate. frontiersin.orgnih.govresearchgate.net These molecules serve as the initial building blocks for the B-ring and the attached carbonyl group of the xanthone structure. researchgate.netnih.gov

Role of the Acetate/Polyketide Pathway

The A-ring of the xanthone scaffold is derived from the acetate/polyketide pathway, also known as the acetate-malonate pathway. mdpi.comresearchgate.net This pathway begins with the fundamental two-carbon building block, acetyl-CoA. sips.org.inwikipedia.org Through the action of acetyl-CoA carboxylase, acetyl-CoA is converted to malonyl-CoA. sips.org.in The core reaction of this pathway involves the sequential condensation of one "starter" molecule (derived from the shikimate pathway) with, typically, three molecules of malonyl-CoA. mdpi.comresearchgate.net This process, a series of Claisen condensations, builds a poly-β-keto chain that is primed for cyclization to form the aromatic A-ring. mdpi.comsips.org.in

Formation of Benzophenone Intermediates

The convergence of the shikimate and acetate pathways results in the formation of a crucial benzophenone intermediate. frontiersin.orgresearchgate.net The central and most common intermediate in xanthone biosynthesis is 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.govnih.govnih.gov The formation of this intermediate occurs when a benzoyl-CoA derivative (from the shikimate pathway) is condensed with three malonyl-CoA molecules (from the acetate pathway) by the enzyme benzophenone synthase (BPS). mdpi.comnih.gov

The specific benzoyl-CoA derivative used can differ depending on the biosynthetic route. For instance, in the phenylalanine-dependent pathway, benzoyl-CoA is used, leading to the formation of 2,4,6-trihydroxybenzophenone, which is then hydroxylated to 2,3′,4,6-tetrahydroxybenzophenone. researchgate.netnih.gov In the phenylalanine-independent pathway, 3-hydroxybenzoyl-CoA is the starter unit, which can directly lead to the formation of a tetrahydroxybenzophenone isomer. researchgate.netresearchgate.net

Phenylalanine-Dependent and Phenylalanine-Independent Biosynthetic Routes

Two primary routes, differing in their initial utilization of shikimate pathway products, lead to the core benzophenone intermediate. mdpi.comnih.gov

Phenylalanine-Dependent Route: This pathway is prominently utilized in the Hypericaceae family. frontiersin.orgnih.gov It begins with the conversion of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.orgnih.gov Trans-cinnamic acid is then converted to benzoyl-CoA through a series of enzymatic reactions. mdpi.com Benzoyl-CoA subsequently serves as the starter molecule for condensation with three malonyl-CoA units to form 2,4,6-trihydroxybenzophenone. mdpi.comresearchgate.net

Phenylalanine-Independent Route: Observed in the Gentianaceae family (e.g., Centaurium erythraea and Swertia chirata), this route bypasses L-phenylalanine. frontiersin.orgmdpi.comresearchgate.net Instead, an early intermediate of the shikimate pathway is converted directly to 3-hydroxybenzoic acid. frontiersin.orgresearchgate.net This is then activated to 3-hydroxybenzoyl-CoA, which acts as the starter molecule for the condensation with malonyl-CoA, leading to the formation of a tetrahydroxybenzophenone. frontiersin.orgresearchgate.netresearchgate.net

Both of these distinct routes ultimately converge on the production of the 2,3′,4,6-tetrahydroxybenzophenone, which stands as the central precursor for the final cyclization step. mdpi.comnih.gov

| Biosynthetic Route | Key Starting Material (from Shikimate Pathway) | Plant Family Example |

| Phenylalanine-Dependent | L-Phenylalanine | Hypericaceae frontiersin.orgnih.gov |

| Phenylalanine-Independent | 3-Hydroxybenzoic acid | Gentianaceae frontiersin.orgresearchgate.net |

Key Enzymatic Systems Involved in Xanthone Core Synthesis

The biosynthesis of the xanthone core is orchestrated by a series of specific enzymes that catalyze each step of the pathway.

The final and defining step in the formation of the xanthone core is the intramolecular oxidative coupling of the benzophenone intermediate. frontiersin.orgresearchgate.net The regioselective cyclization of 2,3′,4,6-tetrahydroxybenzophenone is catalyzed by cytochrome P450 (CYP) monooxygenases, which function as xanthone synthases. researchgate.netresearchgate.net Depending on the specific enzyme and plant species, the cyclization can occur at different positions, leading to two primary xanthone precursors: 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone. frontiersin.orgresearchgate.netnih.gov These core structures are then further modified by other enzymes to produce the vast diversity of naturally occurring xanthones, including 3-Hydroxy-4-methoxyxanthone. researchgate.netnih.gov

| Enzyme | Abbreviation | Function | Pathway Step |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. frontiersin.orgnih.gov | Phenylalanine-Dependent Route |

| Benzoate-CoA ligase | BZL | Activates benzoic acid to benzoyl-CoA. mdpi.comnih.gov | Phenylalanine-Dependent Route |

| Benzophenone synthase | BPS | Condenses a benzoyl-CoA derivative with three malonyl-CoA molecules. mdpi.comnih.gov | Benzophenone Formation |

| Benzophenone 3′-hydroxylase | B3′H | A cytochrome P450 enzyme (CYP81AA) that hydroxylates 2,4,6-trihydroxybenzophenone. mdpi.comnih.govresearchgate.net | Benzophenone Modification |

| Trihydroxyxanthone Synthase | (CYP81AA) | Cytochrome P450 enzymes that catalyze the final regioselective cyclization of the benzophenone intermediate to form the xanthone core. frontiersin.orgresearchgate.net | Xanthone Core Synthesis |

Distinct Biosynthetic Routes in Fungi and Lichens

In contrast to the hybrid pathway found in higher plants, the biosynthesis of xanthones in fungi and lichens follows a distinctly different route. mdpi.comnih.govnih.gov In these organisms, the entire xanthone core is derived solely from the acetate/polymalonate (polyketide) pathway. nih.govdntb.gov.uauniroma1.it

The process involves the formation of a single polyketide chain from the condensation of acetyl-CoA and malonyl-CoA units. mdpi.com This linear chain then undergoes a series of folding and cyclization reactions to form the xanthone structure. mdpi.com This cyclization may proceed through a benzophenone intermediate, which then dehydrates to form the central pyrone ring of the xanthone. mdpi.comresearchgate.net This wholly polyketide-derived pathway highlights a significant evolutionary divergence in the biosynthesis of this class of compounds between plants and lower organisms. researchgate.net

Chemical Synthesis and Synthetic Modifications of 3 Hydroxy 4 Methoxyxanthone and Xanthone Scaffolds

Development of Total Synthesis Strategies for Xanthone (B1684191) Core Structures

The construction of the fundamental xanthone framework has been approached through several key synthetic strategies. These methods can be broadly categorized into classical and modern approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Three traditional and widely employed methods for synthesizing the xanthone core are:

Grover, Shah, and Shah (GSS) Reaction: This method involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542). researchgate.net

Cyclodehydration of 2,2'-dihydroxybenzophenones: This two-step process first forms a benzophenone (B1666685) intermediate, which is then cyclized to the xanthone skeleton. researchgate.net

Electrophilic Cycloacylation of 2-aryloxybenzoic acids: This route utilizes a diaryl ether intermediate that undergoes intramolecular acylation. researchgate.net

More recent advancements have expanded the synthetic toolbox for xanthone synthesis, introducing methodologies such as:

Reactions involving benzyne (B1209423) intermediates. researchgate.net

Palladium-catalyzed reactions. researchgate.net

Domino-type reactions. researchgate.net

Imidazolidenyl carbene-catalyzed reactions. researchgate.net

These modern techniques often provide milder reaction conditions and improved yields compared to classical methods. researchgate.netrsc.org For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and increase yields in the cyclization step of xanthone synthesis. nih.gov

A common strategy in medicinal chemistry is to synthesize xanthones with simple functional groups and then introduce complexity through molecular modifications to explore their biological activities. researchgate.net

Specific Synthetic Routes for 3-Hydroxy-4-methoxyxanthone and its Structural Analogues

While a direct, one-pot synthesis for this compound is not extensively detailed in the provided context, the synthesis of its structural analogues provides insight into potential routes. The synthesis of xanthones with a 3,4-dioxygenated pattern is often achieved through multi-step sequences. nih.gov For example, the synthesis of 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde, a precursor for a library of aminated xanthones, highlights a common approach where the core is first constructed and then functionalized. nih.gov

The synthesis of xanthone derivatives often starts from commercially available and relatively inexpensive materials. For instance, a concise synthesis of pedalitin (B157511), a flavone (B191248) with a substitution pattern that can be conceptually related to substituted xanthones, began with 3,4,5-trimethoxyphenol (B152058) and vanillin. mdpi.com Similarly, a novel synthesis of the drug gefitinib (B1684475) started from methyl 3-hydroxy-4-methoxybenzoate, demonstrating the utility of this substitution pattern in more complex molecules. nih.gov

Regioselective Derivatization Methodologies for Xanthone Nuclei

The biological activity of xanthones is highly dependent on the substitution pattern on the aromatic rings. nih.gov Therefore, the development of regioselective methods for introducing and modifying functional groups is of paramount importance.

The placement of hydroxyl and methoxy (B1213986) groups on the xanthone scaffold significantly impacts its physicochemical and biological properties. nih.govmdpi.com Computational studies have been employed to understand the influence of the hydroxyl group on the structure and stability of the xanthone core. mdpi.com

Synthetic strategies often involve the use of protecting groups to achieve regioselectivity. The Baker–Venkataraman rearrangement is a classical method used in the synthesis of flavones that can be conceptually applied to xanthones, often requiring protection and deprotection steps. mdpi.com The selective methylation or demethylation of hydroxyl groups is a common tactic to modulate the properties of the final compound. For example, the synthesis of pedalitin involved a serial demethylation of three methoxy groups as a key step. mdpi.com

Prenylation, the attachment of a prenyl group, is a common modification of natural xanthones and is often associated with enhanced biological activity. researchgate.netnih.gov Synthetic prenylation of xanthones can be achieved through various methods. One common approach is the alkylation of a hydroxyxanthone with prenyl bromide in the presence of a base like potassium carbonate. mdpi.com However, this method can lack selectivity. mdpi.com

The reaction of 1,3-dihydroxyxanthone with prenyl bromide can lead to prenylation at either the C-2 or C-4 positions. unram.ac.id The regioselectivity can be influenced by factors such as steric hindrance and the presence of chelating groups. unram.ac.id For instance, the hydroxyl group at C-1 can form a chelate with the carbonyl group, potentially directing prenylation to the C-2 position. unram.ac.id

The xanthone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com This has spurred the synthesis of numerous novel xanthone analogues for biological evaluation. frontiersin.orgsemanticscholar.org

Synthetic efforts have focused on introducing various functional groups to the xanthone core, including:

Amino groups: Aminated xanthones have been synthesized and evaluated for their potential as p53-activating agents. nih.gov The introduction of an amino group can be considered equivalent to a hydroxyl group, which is prevalent in biologically active natural xanthones. researchgate.netresearchgate.net

Alkylamino side chains: The addition of a dimethylamino side-chain has been shown to enhance the anticancer activity of certain xanthone derivatives. mdpi.com

Halogens: The introduction of fluoro- and bromo-substituents has been explored. mdpi.com

Heterocyclic moieties: Hybrid molecules incorporating pyrazole (B372694) and 1,2,4-triazole (B32235) have been synthesized to potentially enhance therapeutic effects. nih.gov

These modifications are often guided by structure-activity relationship (SAR) studies to identify the key pharmacophoric features and the influence of substituents on biological properties. nih.gov

Optimization of Synthetic Yields and Selectivity

Optimizing synthetic routes to improve yields and selectivity is a continuous effort in organic chemistry. For xanthone synthesis, several strategies have been employed to enhance the efficiency of the reactions.

The choice of catalyst and reaction conditions plays a crucial role. For example, in the GSS reaction, Eaton's reagent has been used to reduce the formation of benzophenone intermediates, leading to higher yields of the desired xanthone. researchgate.net The use of microwave irradiation has also been shown to be effective in reducing reaction times and improving yields. nih.gov

The table below summarizes some of the key synthetic approaches and modifications discussed:

| Synthetic Aspect | Methodology/Modification | Key Features | References |

| Core Synthesis | Grover, Shah, and Shah (GSS) Reaction | Condensation of a salicylic acid derivative and a phenol. | researchgate.net |

| Cyclodehydration of 2,2'-dihydroxybenzophenones | Two-step process via a benzophenone intermediate. | researchgate.net | |

| Microwave-assisted Synthesis | Reduced reaction times and increased yields. | nih.gov | |

| Derivatization | Prenylation | Introduction of a prenyl group, often enhances biological activity. | nih.govmdpi.comunram.ac.id |

| Amination | Introduction of amino groups to create novel analogues. | nih.gov | |

| Optimization | Use of Eaton's Reagent | Reduces formation of byproducts in the GSS reaction. | researchgate.net |

| Novel Synthetic Routes | Exploration of alternative starting materials and pathways for improved yields. | nih.gov |

Structure Activity Relationships Sar of 3 Hydroxy 4 Methoxyxanthone and Xanthone Derivatives

Correlating Hydroxyl and Methoxy (B1213986) Group Positions with Biological Efficacy

The presence and placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the xanthone (B1684191) nucleus are critical determinants of biological activity. Research has shown that these substitutions significantly impact properties such as anticancer, antioxidant, and enzyme inhibitory activities.

For instance, studies on various hydroxyxanthones have highlighted the importance of the C-3 position for a hydroxyl group in enhancing anticancer activity. A comparative study on the anticancer effects of different hydroxyxanthones against breast cancer cells revealed that derivatives with a hydroxyl group at the 3-position, such as 3-hydroxyxanthone and 1,3-dihydroxyxanthone, exhibited stronger activity than the unsubstituted xanthone. In contrast, 1-hydroxyxanthone showed weaker activity, underscoring the positional importance of this functional group.

The interplay between hydroxyl and methoxy groups is also crucial. For example, in some contexts, methoxylation can diminish the positive effect of a hydroxyl group, but this can be counteracted by other substitutions on the xanthone core. The antioxidant capacity of xanthones is also heavily influenced by the hydroxylation pattern. The ability to scavenge free radicals is often enhanced by the presence of multiple hydroxyl groups, which can donate hydrogen atoms.

While direct and extensive biological efficacy data for 3-Hydroxy-4-methoxyxanthone is not abundantly available in comparative studies, the established SAR principles for related compounds suggest that the 3-hydroxy group is a favorable feature for biological activity. The adjacent methoxy group at C-4 would modulate this activity, potentially influencing factors like lipophilicity and interaction with specific biological targets.

Table 1: Anticancer Activity of Selected Hydroxyxanthones against T47D Breast Cancer Cells

| Compound | IC₅₀ (µM) |

|---|---|

| Xanthone | 194.34 |

| 1-Hydroxyxanthone | 248.82 |

| 3-Hydroxyxanthone | 100.19 |

| 1,3-Dihydroxyxanthone | 137.24 |

| 3,6-Dihydroxyxanthone | 170.20 |

| 1,3,6-Trihydroxyxanthone | 121.89 |

| 3,5,6,7-Tetrahydroxyxanthone | >1000 |

Data sourced from a study on the effect of hydroxyl groups on the anticancer activity of xanthone derivatives nih.govnih.gov.

Impact of Prenylation and Other Alkylation on Pharmacological Profiles

The introduction of prenyl or other alkyl groups onto the xanthone scaffold is a common structural modification, both in nature and in synthetic derivatives, that significantly impacts pharmacological profiles. Prenylation, the attachment of a five-carbon isoprene unit, often enhances the biological activity of xanthones, particularly their anticancer and antimicrobial properties. mdpi.com

The position of the prenyl group is a key factor in its effect. For example, prenylation at the C-8 position has been associated with potent anticancer activity. nih.gov The introduction of a prenyl group to 1-hydroxyxanthone has been shown to dramatically increase its anticancer activity against the MCF-7 cell line. mdpi.com This enhancement is often attributed to increased lipophilicity, which can improve the compound's ability to cross cell membranes and interact with intracellular targets.

Other alkylation modifications also play a role in modulating the activity of xanthones. For instance, the presence of a 4-methyl group has been found to be critical for potent anticancer activity in certain series of xanthone derivatives. mdpi.com Conversely, the introduction of some oxygen-containing side chains has been observed to reduce the growth inhibitory activity against certain cancer cell lines. mdpi.com

The effect of these alkylation patterns on the pharmacological profile of this compound can be inferred. The addition of a prenyl group, particularly at positions known to enhance activity, would likely increase its cytotoxic potential against cancer cells.

Influence of Fused Rings (e.g., Pyran, Furan) on Activity

The fusion of additional heterocyclic rings, such as pyran or furan, to the xanthone core creates structurally diverse compounds with modified biological activities. These fused-ring systems can alter the planarity, steric bulk, and electronic properties of the molecule, leading to changes in its interaction with biological targets.

For example, the presence of a furan ring attached to the C-ring of a xanthone, in combination with a prenyl substituent at C-8 and hydroxyl groups at C-1 and C-6, has been associated with enhanced anticancer activity. nih.gov In contrast, the presence of a pyran ring in a similar scaffold was found to result in weaker antibacterial activity. nih.gov

The synthesis of pyranoxanthones bearing amino-substituted side chains has yielded compounds with markedly improved cytotoxicity towards both leukemic and solid tumor cell lines. ingentaconnect.com This suggests that the combination of a fused pyran ring with other functional groups can lead to potent anticancer agents.

These findings indicate that the fusion of a pyran or furan ring to the this compound scaffold could be a promising strategy for developing new derivatives with potentially enhanced or altered pharmacological activities.

Quantitative Structure-Activity Relationship (QSAR) Studies for Xanthones

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These studies are valuable for understanding the SAR of xanthones and for designing new derivatives with improved potency.

Several QSAR studies have been conducted on xanthone derivatives to elucidate the structural features that are important for their anticancer and enzyme inhibitory activities. nih.govnih.govnih.govjmolekul.comresearchgate.netresearchgate.net These studies typically involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and then using statistical methods to build a mathematical model that relates these descriptors to the observed biological activity.

For example, a QSAR analysis of xanthone derivatives as anticancer agents found that the net atomic charges at specific carbon atoms (qC1, qC2, and qC3), as well as the dipole moment and the logarithm of the partition coefficient (logP), were significant descriptors contributing to their cytotoxic activity. nih.govnih.gov Another 3D-QSAR study on xanthone derivatives as α-glucosidase inhibitors highlighted the importance of steric and electrostatic interactions in ligand-receptor binding. researchgate.net

These QSAR models can be used to predict the biological activity of new, untested xanthone derivatives, thereby guiding the synthesis of more potent compounds. While a specific QSAR study for this compound was not identified, the general models developed for xanthones provide valuable insights into the types of structural modifications that could enhance its biological efficacy.

Stereochemical and Conformational Effects on Biological Interactions

Stereochemistry and the three-dimensional conformation of molecules can have a profound impact on their biological activity. For chiral xanthone derivatives, enantiomers can exhibit different potencies and pharmacological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors.

Studies on chiral xanthone derivatives have demonstrated the importance of enantioselective effects on their growth inhibitory activity against cancer cell lines. For instance, the (R)-isomer of a particular xanthone derivative was found to have a significantly lower IC₅₀ value (indicating higher potency) against the MCF-7 cancer cell line compared to its (S)-isomer. mdpi.com This difference was attributed to a more stable complex formation between the (R)-isomer and DNA. mdpi.com

The conformation of the xanthone scaffold and its substituents also plays a role in biological interactions. The planar nature of the xanthone ring system is a key feature that influences its binding to various biological targets. The specific arrangement of substituent groups in three-dimensional space can affect the molecule's ability to fit into the active site of an enzyme or the binding pocket of a receptor.

While this compound itself is not chiral, the introduction of chiral centers through further substitution would necessitate consideration of stereochemical effects on its biological activity. The conformational flexibility of any side chains would also be an important factor in its interaction with biological macromolecules.

Advanced Analytical Methodologies for Xanthone Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are cornerstone techniques for the separation, detection, and quantification of xanthones. scispace.comwjpmr.com UHPLC, by utilizing columns with smaller particle sizes, operates at higher pressures to provide faster analysis times and improved resolution compared to traditional HPLC. mdpi.com

The development of a robust and reliable chromatographic method is fundamental for the analysis of 3-Hydroxy-4-methoxyxanthone. A typical approach involves reversed-phase chromatography, which is suitable for separating compounds of diverse polarity. scispace.com

Method Development: A common setup for analyzing xanthone (B1684191) derivatives employs a reversed-phase C18 column. nih.govoup.com The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile, and water, which can be delivered in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. nih.govoup.com For instance, a simple isocratic method for a related compound, 3-methoxyxanthone, utilized a mobile phase of methanol and water (90:10, v/v) at a flow rate of 1 mL/min, achieving a chromatographic run time of 7 minutes. nih.gov

Method Validation: Once developed, the analytical method must be validated to ensure its suitability for its intended purpose. Validation is performed according to guidelines from bodies like the International Conference on Harmonization (ICH). nih.govoup.comresearchgate.net Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or matrix components. researchgate.net This is often confirmed by analyzing blank samples and observing the absence of interfering peaks at the analyte's retention time. nih.govoup.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com For xanthone analysis, linearity is often excellent, with correlation coefficients (r) greater than 0.999 over the tested concentration range. nih.govnih.gov

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. mdpi.com Recoveries for xanthone assays are typically within the range of 98% to 103%. nih.govoup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com RSD values for a validated method are generally expected to be less than 2%. oup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com

| Validation Parameter | Typical Acceptance Criteria/Value | Description |

|---|---|---|

| Specificity | No interference at the analyte's retention time | Ensures the signal is solely from the analyte of interest. researchgate.net |

| Linearity (r²) | > 0.999 | Demonstrates a direct relationship between concentration and detector response. nih.govnih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures how close the experimental value is to the true value. oup.com |

| Precision (% RSD) | < 2% | Indicates the reproducibility of the method. oup.com |

| LOD | Analyte dependent (ng/mL to µg/mL range) | The lowest concentration that can be reliably detected. mdpi.com |

| LOQ | Analyte dependent (ng/mL to µg/mL range) | The lowest concentration that can be accurately measured. mdpi.com |

The choice of detector is critical and is often based on the physicochemical properties of the analyte. For a comprehensive analysis of this compound, a combination of detectors can be employed. lcms.cz

UV and Photodiode Array (PDA) Detection: Xanthones possess a chromophoric structure, making them well-suited for detection by UV-Vis spectroscopy. nih.govoup.com A PDA detector offers an advantage over a standard UV detector by collecting full UV-Vis spectra at each point in the chromatogram. This allows for the assessment of peak purity and can aid in the preliminary identification of compounds by comparing their spectra to a library. lcms.cz

Mass Spectrometry (MS): Coupling HPLC or UHPLC with a mass spectrometer (LC-MS) provides a powerful tool for analysis. lcms.cz MS detectors measure the mass-to-charge ratio (m/z) of ions, providing highly specific data that can confirm the identity of this compound by its molecular weight. Furthermore, tandem MS (MS/MS) can fragment the molecule to provide structural information, enhancing confidence in identification. taylorandfrancis.com

Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD): CAD and ELSD are universal detectors that produce a response for any non-volatile analyte. lcms.cz The response is dependent on the mass of the analyte, making these detectors useful for quantifying compounds that lack a UV chromophore or ionize poorly in MS. Combining a mass-based detector like ELSD with a UV detector can help in achieving mass balance in degradation studies by accounting for all components, regardless of their spectral properties. lcms.cz

| Detector | Principle | Selectivity | Information Provided |

|---|---|---|---|

| Photodiode Array (PDA) | UV-Vis Absorbance | Selective for chromophoric compounds | Quantitative data, peak purity, UV-Vis spectrum. lcms.cz |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ions | Highly selective | Molecular weight, structural information (MS/MS), quantitative data. lcms.cztaylorandfrancis.com |

| Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) | Light scattering of nebulized particles | Universal (for non-volatile compounds) | Quantitative data (mass-based), independent of optical properties. lcms.cz |

Modern Extraction Techniques from Complex Biological and Plant Matrices (e.g., Accelerated Solvent Extraction)

The efficient extraction of this compound from its source, particularly complex plant or biological matrices, is a critical first step in analysis. Modern techniques like Accelerated Solvent Extraction (ASE) offer significant advantages over traditional methods such as Soxhlet or maceration. nih.govresearchgate.net

ASE, also known as pressurized solvent extraction, is an automated technique that uses common solvents at elevated temperatures (e.g., 40-160°C) and pressures (e.g., 1500 psi). nih.govnih.gov These conditions maintain the solvent in a liquid state above its boiling point, increasing its extraction efficiency. The benefits of ASE include:

Reduced Extraction Time: Extractions can be completed in minutes compared to hours for conventional methods. nih.govresearchgate.net

Lower Solvent Consumption: The automated system uses significantly less solvent, making it more environmentally friendly and cost-effective. nih.gov

Improved Efficiency and Reproducibility: The high temperature and pressure enhance the kinetics of the extraction process, leading to higher recovery of target analytes. nih.gov

The optimization of ASE parameters is crucial for maximizing the extraction yield. nih.gov A Box-Behnken design, a type of response surface methodology (RSM), can be employed to systematically optimize variables such as solvent composition (e.g., ethanol (B145695) percentage), extraction temperature, and extraction time. nih.gov For example, in the extraction of lignans from a plant matrix, the optimal conditions were found to be 87% ethanol at approximately 160°C for about 10 minutes. nih.gov

| Parameter | Influence on Extraction | Typical Range |

|---|---|---|

| Solvent | The polarity should match the target analyte for optimal solubility. researchgate.net | Methanol, Ethanol, Acetone, Water, or mixtures. |

| Temperature | Higher temperatures decrease solvent viscosity and increase analyte solubility, enhancing extraction kinetics. nih.gov | 40 - 200 °C |

| Pressure | Keeps the solvent in a liquid state above its boiling point, forcing it into the matrix pores. nih.gov | 1000 - 2000 psi |

| Static Time | The duration the sample is exposed to the hot, pressurized solvent, allowing for diffusion. researchgate.net | 5 - 10 minutes |

| Number of Cycles | Multiple cycles with fresh solvent ensure exhaustive extraction of the analyte. researchgate.net | 1 - 3 cycles |

Chemical Derivatization in Analytical Methods for Enhanced Signal and Selectivity

Chemical derivatization involves modifying the structure of an analyte to improve its analytical properties. researchgate.net For this compound, the presence of a hydroxyl group provides a reactive site for derivatization. This technique can be employed to overcome challenges such as poor sensitivity or low selectivity in complex matrices. researchgate.net

The primary goals of derivatization in the analysis of this compound would be:

Enhanced Detectability: A derivatizing agent can introduce a fluorophore or a strongly UV-absorbing moiety to the molecule, significantly lowering the detection limits in HPLC-UV or fluorescence detection.

Improved Mass Spectrometric Response: Derivatization can be used to introduce a readily ionizable group, enhancing the signal intensity in LC-MS analysis. This is particularly useful for compounds that exhibit poor ionization efficiency in their native form.

Increased Selectivity: By targeting a specific functional group (the hydroxyl group), derivatization can help to distinguish the analyte from interfering matrix components that lack this group. researchgate.net

For instance, dansyl chloride is a reagent known to react with phenolic hydroxyl groups to form highly fluorescent derivatives that are also readily detected by mass spectrometry. pku.edu.cn Another approach involves using reagents like 4-hydroxy-3-methoxycinnamaldehyde to derivatize amine or hydroxyl groups, which has been shown to improve sensitivity and specificity in MALDI imaging mass spectrometry. nih.gov The reaction conditions, including reagent concentration, pH, temperature, and time, must be carefully optimized to ensure the reaction is reproducible and proceeds to completion. pku.edu.cn

Application of Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

The unambiguous determination of the structure of this compound relies on a combination of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. taylorandfrancis.comnih.gov

Mass Spectrometry (MS): MS provides critical information about the molecular weight and elemental composition of a compound. redalyc.org High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the calculation of its molecular formula. Tandem MS (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable clues about the compound's structure, such as the loss of a methyl group (-CH₃) from the methoxy (B1213986) substituent. redalyc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed structure of organic molecules. nih.govresearchgate.net

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would show distinct signals for the aromatic protons on the xanthone core, a singlet for the methoxy group protons, and a signal for the hydroxyl proton. researchgate.net

¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon atoms in the molecule, including those of the xanthone skeleton, the carbonyl group, and the methoxy group. researchgate.net

2D NMR Techniques: Two-dimensional NMR experiments are essential for assembling the complete molecular structure. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. redalyc.org HMBC is particularly crucial for confirming the substitution pattern, as it can show correlations between the methoxy protons and the carbon at position 4, and correlations from protons on the aromatic rings to nearby carbons, thus definitively establishing the positions of the hydroxyl and methoxy groups. researchgate.net

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| HRMS | Accurate mass and molecular formula. redalyc.org | Confirms the elemental composition (e.g., C₁₄H₁₀O₄). |

| MS/MS | Fragmentation pattern and structural motifs. redalyc.org | Identifies characteristic losses, such as the methyl radical from the methoxy group. |

| ¹H NMR | Proton environment and connectivity. researchgate.net | Identifies aromatic, methoxy, and hydroxyl protons and their positions. |

| ¹³C NMR | Carbon skeleton. researchgate.net | Identifies all unique carbons in the xanthone core and substituents. |

| 2D NMR (HMBC, HSQC) | Connectivity between atoms (¹H-¹³C). redalyc.org | Confirms the precise placement of the hydroxyl group at C-3 and the methoxy group at C-4. |

Future Perspectives in 3 Hydroxy 4 Methoxyxanthone Research

Discovery and Elucidation of Novel Biological Targets and Signaling Pathways

Future research into 3-Hydroxy-4-methoxyxanthone will likely focus on identifying its specific biological targets and the signaling pathways it modulates. The diverse biological activities reported for other xanthone (B1684191) derivatives, such as anticancer, anti-inflammatory, and neuroprotective effects, suggest that this compound may interact with multiple cellular components.

A key area of investigation will be its potential as an anticancer agent. Studies on other xanthones have shown inhibition of critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways. For instance, some chalcone derivatives, which are precursors in xanthone synthesis, have demonstrated potent inhibitory effects on NF-κB activation. nih.gov Similarly, other related compounds have been shown to induce apoptosis in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway. nih.gov Future studies should, therefore, explore whether this compound can exert similar effects.

The anti-inflammatory potential of this compound also warrants thorough investigation. The modulation of inflammatory pathways is a known characteristic of many xanthones. Research could focus on its ability to inhibit pro-inflammatory enzymes and cytokines.

The table below summarizes potential biological targets and signaling pathways for future investigation based on studies of structurally related xanthones.

| Potential Biological Target | Associated Signaling Pathway | Potential Therapeutic Area |

| Protein Kinases | PI3K/Akt/mTOR | Cancer |

| Transcription Factors | NF-κB | Inflammation, Cancer |

| Telomerase | - | Cancer |

| Cyclooxygenase (COX) | - | Inflammation |

| Xanthine Oxidase | - | Gout, Oxidative Stress |

Rational Design and Synthesis of Optimized Xanthone Analogues with Enhanced Selectivity

The development of this compound analogues through rational design and chemical synthesis represents a promising avenue for enhancing its therapeutic potential. By systematically modifying its chemical structure, it may be possible to improve its potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be fundamental to this effort. By synthesizing a series of derivatives with modifications at various positions of the xanthone scaffold and evaluating their biological activity, researchers can identify the key structural features required for a desired effect. mdpi.comnih.gov For example, the position and nature of hydroxyl and methoxy (B1213986) groups on the xanthone ring have been shown to be critical for the biological activity of other flavonoids and xanthones. mdpi.com

Computational modeling and molecular docking studies can further guide the rational design process. These techniques can predict how different analogues of this compound might interact with specific biological targets, allowing for the pre-selection of the most promising candidates for synthesis and testing.

Recent advances in synthetic methodologies, such as photochemical strategies and the use of novel catalysts, could facilitate the efficient and selective synthesis of these new analogues. nih.govnih.gov The synthesis of related compounds, such as gefitinib (B1684475), has utilized methyl 3-hydroxy-4-methoxy-benzoate as a starting material, highlighting the utility of similar precursors in generating complex molecules. nih.govnih.gov

The following table outlines potential strategies for the rational design of this compound analogues.

| Design Strategy | Rationale | Potential Outcome |

| Modification of Hydroxyl and Methoxy Groups | Altering electronic and steric properties to improve target binding. | Enhanced potency and selectivity. |

| Introduction of Novel Functional Groups | Introducing groups like halogens or amines to explore new interactions with biological targets. | Improved pharmacokinetic properties. |

| Dimerization | Increasing the molecular size and potential binding sites. | Enhanced target affinity and novel mechanisms of action. |

Advances in Biotechnological Production and Metabolic Engineering for Sustainable Sourcing

The natural abundance of this compound may be limited, making chemical synthesis or biotechnological production necessary for a sustainable supply. Metabolic engineering and synthetic biology offer promising avenues for the eco-friendly production of this and other valuable xanthones.

The biosynthetic pathways of xanthones in plants, which typically involve the shikimate and acetate (B1210297) pathways, are becoming increasingly understood. nih.gov By elucidating the specific enzymes involved in the biosynthesis of this compound, it may be possible to transfer these pathways into microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms can be cultivated in large-scale fermenters, offering a controlled and scalable production platform.

Metabolic engineering strategies can be employed to optimize the production of this compound in these microbial hosts. This can involve overexpressing key biosynthetic genes, knocking out competing metabolic pathways, and optimizing fermentation conditions. The production of other high-value chemicals, such as 3-hydroxypropionic acid, through microbial fermentation demonstrates the feasibility of this approach. researchgate.netmdpi.com

Further research into the genetic and enzymatic basis of xanthone biosynthesis in various organisms, including actinomycetes, could reveal novel enzymes and pathways that can be harnessed for the production of this compound. frontiersin.org

Development of More Sensitive and Selective Analytical Techniques for Quantitative and Qualitative Analysis

Advancements in analytical chemistry are crucial for the continued research and development of this compound. The development of more sensitive and selective analytical techniques will be essential for its accurate quantification in complex biological and environmental samples, as well as for high-throughput screening of its biological activities.

High-performance liquid chromatography (HPLC) is a well-established technique for the analysis of xanthones. A validated HPLC method for the analysis of xanthone and 3-methoxyxanthone has already been developed, providing a solid foundation for the quantitative analysis of this compound. nih.govoup.com Future work could focus on optimizing this method for higher throughput and sensitivity, for example, by using ultra-high-performance liquid chromatography (UHPLC).

The coupling of liquid chromatography with mass spectrometry (LC-MS) offers even greater selectivity and sensitivity, and will be invaluable for identifying and quantifying this compound and its metabolites in biological matrices. Other advanced analytical techniques, such as high-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS), could also be adapted for its analysis. cdc.gov

The development of novel analytical methods, such as those based on fluorescence or specific biosensors, could enable rapid and in-situ detection of this compound. For instance, a method for the analysis of a related compound, 3-hydroxy-4-methoxy benzal acrolein, has been established using HPLC, demonstrating the applicability of this technique to similar structures. nih.gov

The table below summarizes key analytical techniques and their potential applications in this compound research.

| Analytical Technique | Application | Potential Advantages |

| HPLC-UV | Routine quantification in quality control and formulation studies. | Robust, reliable, and widely available. nih.govoup.com |

| UHPLC-MS/MS | Quantification of low concentrations in biological samples and metabolite identification. | High sensitivity, selectivity, and structural information. |

| HRGC-MS | Analysis of volatile derivatives and impurity profiling. | High resolution and separation efficiency. cdc.gov |

| Fluorescence Spectroscopy | High-throughput screening and cellular imaging. | High sensitivity and potential for real-time monitoring. |

Q & A

Basic: What synthetic methods are commonly used to prepare 3-Hydroxy-4-methoxyxanthone?

Answer:

The synthesis typically involves cyclization of phenolic precursors. Two primary routes are:

- Route 1: Reaction of 2-hydroxy-4-methoxybenzophenone with acetic anhydride as a dehydrating agent .

- Route 2: Use of zinc chloride (ZnCl₂) and phosphoryl chloride (POCl₃) to accelerate cyclization, achieving higher yields and shorter reaction times .

For industrial-scale production, microwave-assisted synthesis has been explored to enhance efficiency and reduce processing times .

Advanced: How does the substitution pattern (3-hydroxy, 4-methoxy) affect the compound's antioxidant activity compared to other xanthones?

Answer:

The 3-hydroxy and 4-methoxy groups create a redox-active scaffold that enhances free radical scavenging. Comparative studies show:

- Higher antioxidant capacity than 1,5-dihydroxyxanthone due to improved electron-donating properties from the methoxy group .

- Structural specificity : The para-substitution of hydroxyl and methoxy groups optimizes resonance stabilization of radical intermediates, a feature less pronounced in analogs like 2-hydroxy-1-methoxyxanthone .

Methodologically, assays such as DPPH radical scavenging and FRAP should be paired with computational modeling (e.g., DFT) to quantify electron transfer efficiency .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Key techniques include:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C14H10O4, m/z 242.058) .

- Chromatography : HPLC with diode-array detection ensures purity (>95%) .

Advanced: How can contradictory results in biological assays (e.g., antiproliferative activity) be resolved?

Answer:

Contradictions often arise from:

- Cell line variability : Test multiple lines (e.g., MCF-7 vs. HepG2) to assess tissue-specific effects .

- Assay conditions : Standardize ROS quantification methods (e.g., H2DCFDA vs. MitoSOX for mitochondrial vs. cytosolic ROS) .

- Synergistic effects : Co-administration with inhibitors (e.g., NAC for antioxidants) clarifies mechanism specificity .

Basic: What storage conditions are optimal for this compound?

Answer:

- Powder : Store at -20°C under inert gas (N2) to prevent oxidation .

- Solutions : Use anhydrous DMSO or ethanol, aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤1 year .

Advanced: What computational tools predict the molecular interactions of this compound with biological targets?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., MAPK) or antioxidant enzymes (e.g., SOD) .

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes under physiological conditions .

- QSAR models : Correlate substituent effects (e.g., Hammett constants) with bioactivity to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.